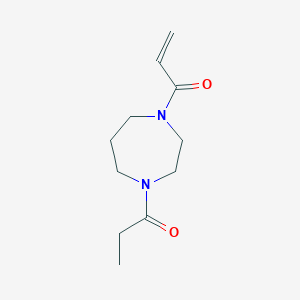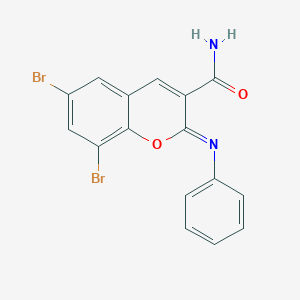
(4-(Benzylsulfonyl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(Benzylsulfonyl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone is a complex organic molecule that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzylsulfonyl group and a methanone moiety attached to a methylthiophene ring. Its unique structure imparts distinctive chemical properties, making it a valuable subject for studies in medicinal chemistry, drug discovery, and other scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzylsulfonyl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions, often using benzyl sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methanone Moiety: The methanone group is introduced through acylation reactions, typically using acyl chlorides or anhydrides.
Coupling with Methylthiophene: The final step involves coupling the piperidine derivative with a methylthiophene derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Benzylsulfonyl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to
Eigenschaften
IUPAC Name |
(4-benzylsulfonylpiperidin-1-yl)-(5-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c1-14-7-8-17(23-14)18(20)19-11-9-16(10-12-19)24(21,22)13-15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPBNGZVVYZEKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B2564598.png)

![N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2564600.png)
![1-(3-bromophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea](/img/structure/B2564602.png)

![1-(4-chlorophenyl)-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2564609.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)

![1-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}oxy)propan-2-ol hydrochloride](/img/structure/B2564613.png)
![[(2S,3S,4R)-3,4-Dimethoxypyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2564614.png)
